Kericembrenolide A

Description

Kericembrenolide A (CAS: 104992-94-1) is a natural compound classified under "natural substances and extractives" .

Properties

IUPAC Name |

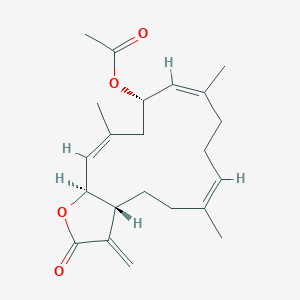

[(3aR,6Z,10Z,12S,14Z,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-14-7-6-8-15(2)11-19(25-18(5)23)12-16(3)13-21-20(10-9-14)17(4)22(24)26-21/h7,11,13,19-21H,4,6,8-10,12H2,1-3,5H3/b14-7-,15-11-,16-13-/t19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGQFHSQSJTROZ-ZRGOFDNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC(CC(=CC2C(CC1)C(=C)C(=O)O2)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC/C(=C\[C@H](C/C(=C\[C@H]2[C@H](CC1)C(=C)C(=O)O2)/C)OC(=O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104992-94-1 | |

| Record name | Kericembrenolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104992941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kericembrenolide A involves multiple steps, including the formation of its core structure through cyclization reactions. The key steps typically include:

- Formation of the cyclotetradeca[b]furan-2(3H)-one core.

- Introduction of the methylene group and ester functionalities.

- Final steps involve purification and characterization to ensure the correct structure is obtained .

Industrial Production Methods: Industrial production of this compound is not widely established due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Kericembrenolide A undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas with palladium on carbon and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry: It serves as a model compound for studying complex organic reactions and synthesis techniques.

Biology: It is investigated for its potential role in chemical communication among marine organisms.

Medicine: Preliminary studies suggest potential anti-inflammatory and anti-cancer properties, although more research is needed to confirm these effects.

Industry: Its unique structure makes it a candidate for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of Kericembrenolide A involves its interaction with specific molecular targets. It is believed to modulate certain signaling pathways, potentially affecting cellular processes such as inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in the regulation of gene expression and enzyme activity .

Comparison with Similar Compounds

The evidence identifies several compounds under the same category as Kericembrenolide A, including keracyanin (CAS: 18719-76-1), kessane (CAS: 3321-66-2), and iso-kessane (CAS: 177019-46-4) . Below is a comparative analysis based on available

Table 1: Functional and Categorical Comparison

| Compound Name | CAS Number | Primary Use/Category | Structural Class (Inferred) |

|---|---|---|---|

| This compound | 104992-94-1 | Natural substances | Likely sesquiterpene lactone |

| Keracyanin | 18719-76-1 | Natural substances | Anthocyanin glycoside |

| Kessane | 3321-66-2 | Natural substances | Sesquiterpene hydrocarbon |

| Iso-kessane | 177019-46-4 | Natural substances | Sesquiterpene isomer |

Key Observations:

Functional Similarities :

- All compounds are used as natural extractives, implying applications in pharmaceuticals, cosmetics, or food additives.

- Sesquiterpenes (e.g., kessane, iso-kessane) and glycosides (e.g., keracyanin) often share overlapping bioactivities, such as anti-inflammatory or antioxidant properties.

Structural Differences: Keracyanin: An anthocyanin glycoside, distinct from sesquiterpenes due to its flavonoid backbone and sugar moiety. Kessane/Iso-kessane: Hydrocarbon sesquiterpenes, differing in isomerism (e.g., positional or stereochemical variations). this compound: The "-lactone" suffix suggests a cyclic ester structure, common in bioactive sesquiterpene lactones like artemisinin.

Synthetic and Analytical Challenges: Sesquiterpene lactones (e.g., this compound) often require advanced chromatographic techniques (e.g., HPLC, GC-MS) for purification and characterization, as highlighted in general analytical guidelines .

Q & A

Q. Q1. What spectroscopic techniques are most reliable for identifying Kericembrenolide A in complex mixtures?

To confirm the identity of this compound, combine Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments like COSY and HSQC) with High-Resolution Mass Spectrometry (HRMS) . NMR resolves structural ambiguities by mapping proton and carbon environments, while HRMS validates molecular formulas. Cross-reference spectral data with published literature, ensuring peak assignments align with stereochemical configurations reported in prior studies .

Q. Q2. How should researchers design preliminary bioactivity assays for this compound?

Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin assays) using cancer cell lines relevant to the compound’s purported activity (e.g., breast cancer MCF-7 or liver cancer HepG2). Include positive controls (e.g., doxorubicin) and solvent controls to isolate compound-specific effects. Use dose-response curves to calculate IC₅₀ values, ensuring statistical validity via triplicate experiments and ANOVA analysis .

Advanced Research Questions

Q. Q3. How can researchers optimize the synthetic pathway for this compound to improve yield and scalability?

Adopt a Design of Experiments (DoE) approach to systematically vary parameters such as reaction temperature, catalyst loading, and solvent polarity. Use HPLC or GC-MS to monitor intermediate purity. For scalability, transition from batch to flow chemistry, which enhances reproducibility. Validate each step with kinetic studies and thermodynamic profiling to identify rate-limiting stages .

Q. Q4. What strategies resolve contradictions in reported biological activities of this compound across studies?

Conduct a meta-analysis of existing data, focusing on variables like assay conditions (e.g., cell line heterogeneity, incubation time) and compound purity. Reproduce key experiments using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., enzymatic vs. cell-based). Employ multivariate regression to isolate confounding factors (e.g., solvent effects, endotoxin contamination) .

Q. Q5. How should researchers validate the specificity of this compound’s molecular targets in signaling pathways?

Combine RNA interference (siRNA) and CRISPR-Cas9 knockout models to silence putative targets (e.g., NF-κB or MAPK pathways). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities. Cross-validate with phosphoproteomics to track downstream signaling changes. Ensure statistical rigor via false discovery rate (FDR) correction in omics datasets .

Methodological Considerations

Q. Q6. What analytical parameters are critical for quantifying this compound in pharmacokinetic studies?

Establish a validated LC-MS/MS protocol with:

- Linearity (R² > 0.99) across physiological concentration ranges.

- Recovery rates > 85% for plasma/tissue matrices.

- Stability under storage conditions (-80°C, freeze-thaw cycles).

Include internal standards (e.g deuterated analogs) to correct for matrix effects. Publish full validation data in supplementary materials to enable replication .

Q. Q7. How can researchers ensure reproducibility in isolation protocols for this compound from natural sources?

Document geographical and seasonal variability in source material (e.g., plant collection sites, harvest times). Use accelerated solvent extraction (ASE) with standardized solvents (e.g., ethanol:water gradients). Characterize extracts via untargeted metabolomics to batch-correct for co-extracted impurities. Share raw chromatograms and NMR spectra in open-access repositories .

Q. Q8. What computational tools are recommended for predicting this compound’s ADMET properties?

Leverage molecular docking (AutoDock Vina, Schrödinger Suite) for target prediction and QSAR models (SwissADME, pkCSM) for absorption and toxicity profiling. Cross-check predictions with in vitro CYP450 inhibition assays and Caco-2 permeability studies . Disclose software parameters and training datasets to mitigate overfitting risks .

Ethical and Collaborative Frameworks

Q. Q9. How should researchers address ethical concerns in pharmacological studies involving this compound?

Obtain institutional ethics approval for animal or human tissue use (e.g., IACUC or IRB protocols). Adhere to ARRIVE guidelines for preclinical reporting, including randomization, blinding, and power calculations. For ethnobotanical sourcing, comply with Nagoya Protocol requirements for biodiversity access and benefit-sharing .

Q. Q10. What interdisciplinary approaches enhance mechanistic studies of this compound?

Integrate chemoinformatics (structure-activity relationships), systems biology (network pharmacology), and microfluidics (organ-on-a-chip models) to map multi-target interactions. Collaborate with synthetic biologists to engineer biosynthetic pathways for analog production. Publish interdisciplinary workflows in FAIR-compliant formats (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.